molecular formula C6H4N4O2 B2783301 3-Azidopyridine-4-carboxylic acid CAS No. 2168642-30-4

3-Azidopyridine-4-carboxylic acid

Cat. No. B2783301
CAS RN: 2168642-30-4
M. Wt: 164.124
InChI Key: WRFJNDAHOUDEDA-UHFFFAOYSA-N
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Description

3-Azidopyridine-4-carboxylic acid is a heterocyclic organic compound that contains both azide and carboxylic acid functional groups. It is a versatile building block for the synthesis of various organic compounds and has been widely used in scientific research.

Scientific Research Applications

Prodrug Design for Enhanced Drug Efficacy

3-Azidopyridine-4-carboxylic acid and its derivatives have been explored in the design of prodrugs aimed at improving the pharmacokinetic properties of therapeutic agents. For instance, the prodrug approach using 5'-O-ester derivatives has been investigated to enhance the anti-HIV activity of drugs, modulate their pharmacokinetic profiles, and improve drug delivery mechanisms. These strategies are designed to bypass initial phosphorylation steps, regulate transport, and confer sustained release, thus prolonging the duration of action, decreasing toxicity, and improving patient acceptability (Parang, Wiebe, & Knaus, 2000).

Synthesis and Applications in Anticancer Research

The synthesis and characterization of inert ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid derivatives have demonstrated potential anticancer activities. These complexes, exhibiting IC50 values comparable to cisplatin against certain cancer cell lines, have shown a novel approach in anticancer drug development. Specifically, these complexes target mitochondria and induce apoptosis without generating reactive oxygen species, offering a distinct mechanism of action in cancer therapy (Pierroz, Joshi, Leonidova, Mari, Schur, Ott, Spiccia, Ferrari, & Gasser, 2012).

Enhancement of Pharmaceutical and Biochemical Processes

In pharmaceutical and biochemical industries, derivatives of 3-azidopyridine-4-carboxylic acid, like pyridine-3-carboxylic acid, are utilized for their significant roles. Techniques such as reactive extraction have been explored to intensify the recovery of these compounds, highlighting their importance in the production processes of essential biochemicals. This approach underlines the compound's utility in facilitating more efficient and sustainable industrial processes (Kumar & Babu, 2009).

properties

IUPAC Name

3-azidopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-10-9-5-3-8-2-1-4(5)6(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFJNDAHOUDEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidopyridine-4-carboxylic acid

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